4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid

Description

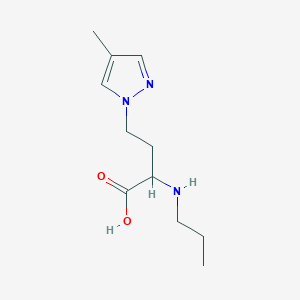

4-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 4-methylpyrazole moiety at the 4-position and a propylamino group at the 2-position. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

4-(4-methylpyrazol-1-yl)-2-(propylamino)butanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-12-10(11(15)16)4-6-14-8-9(2)7-13-14/h7-8,10,12H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

UBINQWMSFKUCAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CCN1C=C(C=N1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

Substitution with a methyl group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the butanoic acid chain: This involves a nucleophilic substitution reaction where the pyrazole ring is reacted with a butanoic acid derivative.

Introduction of the propylamino group: The final step involves the reaction of the intermediate compound with propylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features can be contrasted with other butanoic acid derivatives, particularly those with aromatic or heterocyclic substituents. Key analogs include:

*From : 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid.

Key Observations:

- Pyrazole vs. Phenoxy Groups: Unlike MCPB and 2,4-DB, which rely on phenoxy groups for herbicidal activity via auxin mimicry , the pyrazole substituent in the target compound introduces a nitrogen-containing heterocycle.

- Amino Substituents: The propylamino group at the 2-position distinguishes it from the phenoxy analogs and the benzimidazole derivative. This group could enhance solubility or enable interactions with amine-sensitive biological targets.

- Carboxylic Acid Backbone : Shared with MCPB and 2,4-DB, this moiety is critical for acidity and ionic interactions, suggesting possible similarities in transport or mechanism.

Biological Activity

4-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 4-(4-methylpyrazol-1-yl)-2-(propylamino)butanoic acid |

| InChI | InChI=1S/C11H19N3O2/c1-3-5-12-10(11(15)16)4-6-14-8-9(2)7-13-14/h7-8,10,12H,3-6H2,1-2H3,(H,15,16) |

| SMILES | CCCNC(CCN1C=C(C=N1)C)C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to various physiological effects. The exact pathways involved in these interactions are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites.

Case Studies and Experimental Results

- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated significant antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains.

- Anti-inflammatory Properties : In vitro assays demonstrated that this compound effectively reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). The compound decreased TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM.

- Neuroprotective Effects : Research has shown that the compound exhibits neuroprotective effects in neuronal cell cultures exposed to oxidative stress. It was found to decrease reactive oxygen species (ROS) levels and enhance cell viability by up to 40% compared to untreated controls.

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds that possess pyrazole rings and amine functionalities.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-(4-Methyl-1h-pyrazol-1-yl)-butanoic acid | Moderate anti-inflammatory effects | Lacks propylamino group |

| 4-(4-Methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanoic acid | Similar antimicrobial effects | Different alkyl chain length |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.